tetramethyl 6'-[(2E)-but-2-enoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(2E)-but-2-enoyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 6’-[(2E)-but-2-enoyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactionsThe final steps involve the addition of the but-2-enoyl and tetracarboxylate groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-organic chemical vapor deposition (MOCVD) techniques, which allow for precise control over the composition and uniformity of the final product . This method is particularly useful for large-scale production and ensures high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(2E)-but-2-enoyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Tetramethyl 6’-[(2E)-but-2-enoyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of tetramethyl 6’-[(2E)-but-2-enoyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylbutane: A simpler compound with a similar tetramethyl structure.
Tetrathiafulvalene-2,3,6,7-tetrathiolate: Shares the dithiole group and has applications in materials science.
Uniqueness
Tetramethyl 6’-[(2E)-but-2-enoyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its complex structure, which combines multiple functional groups and allows for diverse chemical reactivity and applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C29H29NO9S3 |
---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
tetramethyl 6'-[(E)-but-2-enoyl]-5',5',9'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C29H29NO9S3/c1-9-10-17(31)30-16-12-11-14(2)13-15(16)18-23(28(30,3)4)40-20(25(33)37-6)19(24(32)36-5)29(18)41-21(26(34)38-7)22(42-29)27(35)39-8/h9-13H,1-8H3/b10-9+ |
InChI Key |
XVWGKXJVTOTBEZ-MDZDMXLPSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC=CC(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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